3-Hydroxy-5-(4-ethylphenyl)pyridine
Overview
Description
3-Hydroxy-5-(4-ethylphenyl)pyridine is a chemical compound with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol . It is also known by its IUPAC name, 5-(4-ethylphenyl)-3-pyridinol . This compound is characterized by a pyridine ring substituted with a hydroxy group at the 3-position and a 4-ethylphenyl group at the 5-position.
Preparation Methods
The synthesis of 3-Hydroxy-5-(4-ethylphenyl)pyridine can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound can vary depending on the desired yield and purity.
Chemical Reactions Analysis
3-Hydroxy-5-(4-ethylphenyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, forming a dehydroxylated product.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Hydroxy-5-(4-ethylphenyl)pyridine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-(4-ethylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The hydroxy group and the pyridine ring play crucial roles in its binding to enzymes and receptors. The compound can act as an inhibitor or activator of certain biological processes, depending on its specific interactions with target molecules .
Comparison with Similar Compounds
3-Hydroxy-5-(4-ethylphenyl)pyridine can be compared with other similar compounds, such as:
3-Hydroxy-5-phenylpyridine: Lacks the ethyl group on the phenyl ring, which may affect its binding affinity and reactivity.
3-Hydroxy-5-(4-methylphenyl)pyridine: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic properties.
3-Hydroxy-5-(4-isopropylphenyl)pyridine: The isopropyl group introduces additional steric hindrance, potentially altering its chemical behavior.
These comparisons highlight the uniqueness of this compound in terms of its structural features and reactivity.
Properties
IUPAC Name |
5-(4-ethylphenyl)pyridin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-2-10-3-5-11(6-4-10)12-7-13(15)9-14-8-12/h3-9,15H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTJDERKJIGQKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=CN=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682581 | |
Record name | 5-(4-Ethylphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261909-24-3 | |
Record name | 5-(4-Ethylphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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